Rhodiolgin
Overview
Description
Rhodiolgin is a phenolic compound derived from the genus Rhodiola, which belongs to the family Crassulaceae. This genus includes more than 70 species, most of which are known for their medicinal properties. This compound is particularly notable for its adaptogenic, immunostimulating, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodiolgin can be synthesized through the extraction of Rhodiola species, particularly Rhodiola algida. The extraction process involves the use of solvents such as ethanol or methanol. The plant material is typically dried and ground before extraction. The extract is then subjected to chromatographic separation to isolate this compound .
Industrial Production Methods
In industrial settings, this compound is produced by cultivating Rhodiola plants under controlled conditions. The plants are harvested, dried, and processed to extract this compound. The extraction process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Rhodiolgin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Rhodiolgin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other phenolic compounds.
Biology: Studied for its effects on cellular processes and its potential as an antioxidant.
Medicine: Investigated for its adaptogenic properties, which help the body resist physical, chemical, and biological stress.
Industry: Utilized in the formulation of dietary supplements and herbal medicines.
Mechanism of Action
Rhodiolgin exerts its effects through various molecular targets and pathways. It interacts with neuroendocrine-immune systems and neurotransmitter receptor systems, which are involved in the pathophysiology of stress and depression. The compound enhances the body’s resistance to stress by modulating the levels of stress hormones and improving the function of the immune system .
Comparison with Similar Compounds
Similar Compounds
Herbacetin: Another phenolic compound found in Rhodiola species, known for its antioxidant properties.
Gossypetin: A flavonoid with similar biological activities, including antimicrobial and anti-inflammatory effects.
Hibiscetin: Known for its role in plant resistance to environmental stress.
Uniqueness of Rhodiolgin
This compound is unique due to its specific adaptogenic properties, which are more pronounced compared to other similar compounds. Its ability to modulate stress responses and enhance immune function makes it particularly valuable in medicinal applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c1-6-13(25)16(28)18(30)21(31-6)32-11-5-10(24)12-15(27)17(29)19(33-20(12)14(11)26)7-2-3-8(22)9(23)4-7/h2-6,13,16,18,21-26,28-30H,1H3/t6-,13-,16+,18+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWGQOEDGCMSK-NNURTEGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345862 | |
Record name | Rhodiolgin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94696-39-6 | |
Record name | Rhodiolgin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094696396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodiolgin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RHODIOLGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1E4B8S1S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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